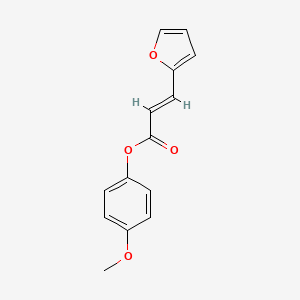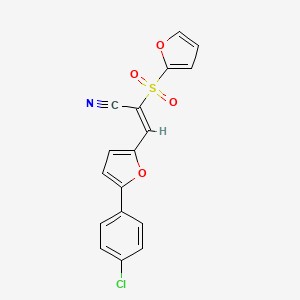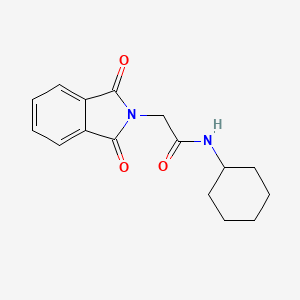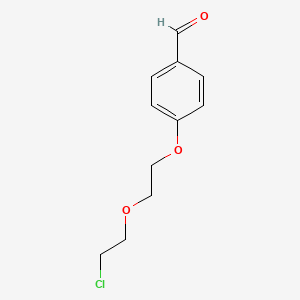
N-(2,4-Dichlorobenzoyl)-N'-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions. The resulting intermediate is then treated with a urea derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2,4-Dichlorobenzoyl)-N’-(4-(trifluoromethyl)phenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(3-(difluoromethyl)phenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness
N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea is unique due to its specific combination of dichlorobenzoyl and trifluoromethylphenyl groups. This structural arrangement imparts distinctive chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications.
特性
CAS番号 |
853317-48-3 |
|---|---|
分子式 |
C15H9Cl2F3N2O2 |
分子量 |
377.1 g/mol |
IUPAC名 |
2,4-dichloro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C15H9Cl2F3N2O2/c16-9-4-5-11(12(17)7-9)13(23)22-14(24)21-10-3-1-2-8(6-10)15(18,19)20/h1-7H,(H2,21,22,23,24) |
InChIキー |
KMCWJYQWEAEWLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)


![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)





![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)

![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

